molecular formula C8H11O3P B14252652 Phosphonic acid, [(1S)-1-phenylethyl]- CAS No. 184535-62-4

Phosphonic acid, [(1S)-1-phenylethyl]-

Cat. No.: B14252652
CAS No.: 184535-62-4
M. Wt: 186.14 g/mol
InChI Key: XBMUHYIMRYHJBA-ZETCQYMHSA-N
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Description

Significance of Organophosphorus Compounds in Contemporary Chemistry

The importance of organophosphorus compounds is underscored by their widespread use. In agriculture, they are utilized as herbicides and pesticides. bdu.ac.innih.gov The pharmaceutical industry employs them as raw materials for drug production, with over 80 phosphorus-containing drugs currently in clinical use. antiscale.irfrontiersin.orgrsc.org Furthermore, in the chemical industry, these compounds serve as catalysts, stabilizers, and flame retardants. antiscale.irfrontiersin.org Their utility in organic synthesis is particularly noteworthy, with phosphonates being extensively used as improved Wittig reagents for alkene synthesis and phosphines acting as crucial ligands in metal-catalyzed reactions. frontiersin.org The ability of chiral phosphine (B1218219) ligands to induce high stereoselectivity in asymmetric catalysis has been a significant driver of innovation in this field. frontiersin.orgbdu.ac.in

The Unique Role of Chiral Phosphonic Acids in Asymmetric Transformations and Biological Systems

Within the broad family of organophosphorus compounds, chiral phosphonic acids have emerged as a particularly valuable subclass. rsc.orgrhhz.net These molecules, which are esters of phosphoric acid with a chiral backbone, have gained prominence as versatile organocatalysts in asymmetric synthesis. wikipedia.org Their ability to act as both a chiral Brønsted acid and a Lewis base allows them to effectively catalyze a wide range of chemical reactions with high enantioselectivity. rsc.orgrsc.orgnih.gov This dual functionality enables them to activate substrates and control the stereochemical outcome of reactions, leading to the efficient synthesis of chiral molecules. rhhz.netrsc.org Chiral phosphoric acids have been successfully applied in various asymmetric transformations, including Mannich reactions, Friedel-Crafts alkylations, and reductive aminations. rsc.orgsigmaaldrich.com

The structural similarity of α-aminophosphonic acids to natural α-amino acids has led to their recognition as biologically active molecules. bdu.ac.inmdpi.com The biological activity of these compounds is often highly dependent on the absolute configuration of the α-carbon atom. mdpi.com This has spurred significant interest in the asymmetric synthesis of optically pure α-aminophosphonates for applications in drug discovery and development. mdpi.commdpi.com

Definition and Structural Features of Phosphonic acid, [(1S)-1-phenylethyl]-

Phosphonic acid, [(1S)-1-phenylethyl]- is a specific chiral phosphonic acid. Its structure features a phosphorus atom double-bonded to one oxygen atom and single-bonded to two hydroxyl groups and a (1S)-1-phenylethyl group. The key feature of this molecule is the chiral center at the first carbon of the phenylethyl group, which is in the (S) configuration. This chirality is crucial for its application in asymmetric synthesis.

The synthesis of enantiomerically pure α-aminophosphonic acids was first described in 1972. nih.gov One of the common methods involves the addition of a phosphite (B83602) to a chiral imine derived from an aldehyde and a chiral amine, such as (S)-α-methylbenzylamine. nih.gov This approach, known as the Pudovik reaction, is a convenient method for preparing α-aminophosphonates, which are key intermediates in the synthesis of α-aminophosphonic acids. nih.gov The stereoselectivity of this reaction is influenced by the chiral auxiliary, in this case, the (S)-1-phenylethylamine moiety. mdpi.com

Below is a table summarizing the key properties of Phosphonic acid, [(1S)-1-phenylethyl]- and related compounds.

PropertyPhosphonic acid, [(1S)-1-phenylethyl]-Phosphonic acid, (1-hydroxy-1-phenylethyl)-Phosphonic acid, (1-phenoxy-1-phenylethyl)-
Molecular Formula C8H11O3PC8H11O4PC14H15O4P
InChI Key Not AvailableAALJHFYEHHXZNT-UHFFFAOYSA-NNot Available
Canonical SMILES Not AvailableCC(C1=CC=CC=C1)(O)P(=O)(O)ONot Available
CAS Number Not Available50655-82-889561-60-4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

184535-62-4

Molecular Formula

C8H11O3P

Molecular Weight

186.14 g/mol

IUPAC Name

[(1S)-1-phenylethyl]phosphonic acid

InChI

InChI=1S/C8H11O3P/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,9,10,11)/t7-/m0/s1

InChI Key

XBMUHYIMRYHJBA-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)P(=O)(O)O

Canonical SMILES

CC(C1=CC=CC=C1)P(=O)(O)O

Origin of Product

United States

Mechanistic Insights and Theoretical Investigations of Chiral Phenylethyl Phosphonic Acid Systems

Reaction Mechanism Elucidation in Asymmetric Transformations

The reaction mechanisms involving chiral phosphonic acids, such as Phosphonic acid, [(1S)-1-phenylethyl]-, are pivotal in understanding and optimizing asymmetric transformations. Chiral phosphoric acids (CPAs) often act as bifunctional catalysts, utilizing both a Brønsted acidic site and a Lewis basic site to activate reactants and control stereochemistry. libretexts.org This dual activation is frequently achieved through a hydrogen-bonding network that simultaneously activates both the electrophile and the nucleophile. nih.gov

In many CPA-catalyzed reactions, the proposed mechanism involves the formation of a chiral ion pair. For instance, in the asymmetric addition of nucleophiles to imines, the phosphoric acid protonates the imine, forming a chiral counterion that directs the nucleophilic attack. libretexts.org This bifunctional activation model, where the catalyst's hydroxyl group binds to the substrate and the phosphoryl oxygen interacts with the nucleophile's proton, is a recurring theme in elucidating reaction pathways. nih.gov

For example, in the phospha-Mannich reaction of H-phosphinates with N-tosylimines, guanidinium (B1211019) salts have shown high catalytic activity in the P-C bond formation. The addition of K2CO3 can increase both the stereoselectivity and the reaction rate. mdpi.com Similarly, in the hydrophosphonylation of aldehydes, a bifunctional catalyst can activate the aldehyde through interaction with the H-compound and polarize the P-H bond of the H-phosphonate. mdpi.com

The Atherton–Todd reaction provides another avenue for creating chiral phosphorus centers. A proposed mechanism suggests that the chlorination of a racemic H-phosphinate with tetrachloromethane leads to a racemic phosphonochloridate. mdpi.com A chiral nucleophilic catalyst then facilitates the dynamic kinetic asymmetric transformation of this intermediate into enantioenriched phosphonates. mdpi.com Substitution at the phosphorus center can proceed through either a dissociative SN1-type mechanism, forming a stable metaphosphate, or an associative two-step addition-elimination mechanism via a phosphorane intermediate. mdpi.com

Stereochemical Control and Diastereoselectivity Studies

Stereochemical control is a critical aspect of asymmetric synthesis utilizing chiral phosphonic acid systems. The substituents on the chiral backbone of the catalyst play a significant role in achieving high stereoinduction by influencing both structural and electronic properties. libretexts.org For instance, in chiral phosphoric acid-catalyzed reactions, bulky groups at the 3,3' positions of a BINOL backbone are often crucial for efficient stereoinduction. nih.gov

The stereochemical outcome of reactions involving H-phosphinates can be highly dependent on the reaction conditions. Nucleophilic substitution of the alkoxy group in optically pure H-phosphinates with organolithium or Grignard reagents proceeds stereospecifically with inversion of configuration at the phosphorus atom. acs.org This provides a reliable method for synthesizing a variety of P-stereogenic secondary and tertiary phosphine (B1218219) oxides. acs.org

In the context of diastereoselectivity, the addition of phosphorus nucleophiles to activated alkenes, known as the phospha-Michael reaction, can be catalyzed by chiral acids or bases to proceed stereoselectively. mdpi.com The choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio of the products. For example, the presence of a metal oxide like Fe2O3 has been found to be crucial for the successful outcome of the conjugate addition of (R,R)-TADDOL H-phosphonate to malonates, as it activates the P-H bond towards deprotonation. rsc.org

Furthermore, the phosphonate (B1237965)–phosphinate rearrangement has been shown to proceed with a retentive course at the phosphorus atom and predominantly with retention at the benzylic carbon atom. nih.gov This stereochemical outcome highlights the intricate control that can be exerted in these systems.

Table 1: Influence of Reaction Conditions on Stereochemical Outcome
Reaction TypeChiral Reagent/CatalystKey Reaction ConditionStereochemical OutcomeReference
Nucleophilic SubstitutionOptically Pure H-phosphinatesReaction with organolithiums/Grignard reagentsInversion of configuration at phosphorus acs.org
Phospha-Michael Addition(R,R)-TADDOL H-phosphonatePresence of Fe2O3High diastereoselectivity rsc.org
Phosphonate–Phosphinate Rearrangement(S)-dimethyl N-Boc-N-(1-phenylethyl)phosphoramidateTreatment with s-BuLiRetention at phosphorus, predominantly retention at benzylic carbon nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools for gaining deeper insights into the mechanisms and stereochemical outcomes of reactions involving chiral phosphonic acid systems. researchgate.net Density Functional Theory (DFT) calculations, in particular, have been widely used to elucidate the role of chiral skeletons, acidity, and non-covalent interactions in asymmetric transformations. mdpi.com

Transition State Analysis in Catalytic Cycles

Transition state (TS) analysis is crucial for understanding the origin of enantioselectivity in chiral phosphoric acid-catalyzed reactions. mdpi.com DFT calculations can be employed to model the transition states and determine their relative energies, thereby predicting the major stereoisomer formed. mdpi.com In many cases, a bifunctional activation model is invoked, where the catalyst forms dual hydrogen bonds with both the electrophile and the nucleophile in the transition state. mdpi.com

For example, in the asymmetric transfer hydrogenation of imines, DFT studies have shown that the reaction prefers to proceed through specific transition states, leading to the formation of the (R)-enantiomer as the major product on most chiral phosphoric acid catalysts. mdpi.com These calculations have also revealed that the acidity of the catalyst, which is dependent on its chiral skeleton, influences the strength of the hydrogen bond interactions in the transition state. mdpi.com

Conformational Analysis and Energy Landscape Mapping

Conformational analysis and the mapping of the potential energy surface are essential for understanding the behavior of flexible molecules like chiral phosphoric acid catalysts and their complexes with substrates. nih.gov By identifying the low-energy conformations of the catalyst and its intermediates, researchers can develop more accurate models for predicting stereoselectivity. nih.gov

Data science techniques have also been applied to streamline the process of catalyst design and optimization. By combining rational design with computational screening, new catalyst scaffolds with unique reactivity can be discovered more efficiently. nih.gov This approach involves using classification algorithms and linear regression to identify key catalyst features that are important for high levels of selectivity. nih.gov

Reactivity Profiling of the P-H Group in H-Phosphonic Acid Derivatives

The P-H group in H-phosphonic acid and its derivatives is a key functional group that participates in a wide range of chemical transformations. ugent.be The reactivity of this group is influenced by prototropic tautomerism, where it can exist in equilibrium between a tetracoordinate phosphonate form and a trivalent phosphite (B83602) form. researchgate.net

The P-H bond can undergo various reactions, including:

Addition Reactions: The P-H group can add across carbon-carbon multiple bonds (hydrophosphinylation), carbonyl groups, and imines. ugent.be These reactions are often catalyzed by transition metals or proceed via radical mechanisms.

Oxidation: The P-H group can be oxidized to a hydroxyl group.

Deprotonation: The proton on the phosphorus can be removed by a base, generating a nucleophilic phosphite species.

Cross-Coupling Reactions: The P-H group can participate in palladium-catalyzed cross-coupling reactions to form new P-C bonds. researchgate.net

The reactivity of the P-H group is central to the synthesis of many organophosphorus compounds. For instance, the palladium-catalyzed hydrophosphinylation of alkynes provides a straightforward route to enantiomerically pure P-chiral alkenylphosphinates. acs.org Similarly, the phospha-Mannich reaction, involving the addition of the P-H group to an imine, is a convenient method for synthesizing chiral α-aminoalkylphosphonates. mdpi.com

Degradation Pathways and Stability Studies of Phosphonates

The stability of phosphonates and their derivatives is a critical consideration, particularly in the context of their applications as prodrugs or in materials science. nih.gov Hydrolysis is a common degradation pathway for phosphonate esters, and the rate of hydrolysis can be significantly influenced by factors such as the nature of the leaving group, steric hindrance around the phosphorus center, pH, and temperature. mdpi.com

For example, in the alkaline hydrolysis of ethyl phosphinates, an increase in steric hindrance significantly decreases the reaction rate. mdpi.com Similarly, for a series of diethyl alkylphosphonates, higher reactivity is observed for esters with n-alkyl substituents, while the rate of hydrolysis decreases with increasing steric hindrance. mdpi.com

The cleavage of the C-P bond in heterocyclic α-substituted phosphonates and phosphonic acids under acidic conditions is another important degradation pathway. chim.it This cleavage is postulated to proceed via a dissociative-type mechanism [SN1(P)], which involves protonation of the heterocyclic ring followed by cleavage of the C-P bond to form an enamine-like intermediate and a metaphosphate-like species. chim.it

In the context of prodrug design, the stability of phosphonate esters in plasma is a key parameter. nih.gov Mixed aryl acyloxy esters of phosphonates have been investigated as a class of prodrugs that can exhibit cellular potency similar to bis-acyloxyalkyl phosphonate prodrugs and plasma stability comparable to aryl phosphonamidates. nih.gov

Table 2: Factors Influencing Phosphonate Stability
FactorInfluence on StabilityExampleReference
Steric HindranceIncreased steric hindrance decreases the rate of alkaline hydrolysis.Slower hydrolysis of di-tert-butyl phosphinates compared to diethyl phosphinates. mdpi.com
pHHydrolysis rates are pH-dependent.Acid-catalyzed cleavage of C-P bond in heterocyclic phosphonates. chim.it
Leaving GroupThe nature of the leaving group affects the rate of hydrolysis.Not explicitly detailed for phenylethyl phosphonic acid in the provided context. mdpi.com
Prodrug MoietyThe choice of prodrug moiety influences plasma stability.Mixed aryl acyloxy esters can enhance plasma stability. nih.gov

Tautomeric Equilibria in H-Phosphonate and H-Phosphinate Derivatives

Theoretical and mechanistic investigations into the derivatives of Phosphonic acid, [(1S)-1-phenylethyl]- reveal a fundamental aspect of their chemistry: the existence of tautomeric equilibria. This phenomenon is characteristic of H-phosphonate and H-phosphinate compounds in general, where a dynamic equilibrium is established between two distinct isomeric forms. However, it is important to note that specific experimental or computational studies on the tautomeric equilibria of H-phosphonate and H-phosphinate derivatives of Phosphonic acid, [(1S)-1-phenylethyl]- are not extensively available in the current body of scientific literature. Consequently, the following discussion is based on the well-established principles of tautomerism in analogous H-phosphonate and H-phosphinate systems.

The core of this equilibrium lies in the migration of a proton, known as prototropic tautomerism. Specifically, these systems exhibit an equilibrium between a tetracoordinated, pentavalent phosphorus (P(V)) species and a tricoordinated, trivalent phosphorus (P(III)) species. nih.gov

The Pentavalent Tautomer (>P(O)H): This form, often referred to as the phosphonate or phosphinate form, contains a phosphoryl group (P=O) and a hydrogen atom directly bonded to the phosphorus atom. It is generally the more stable and predominant tautomer in the equilibrium mixture. nih.gov

The Trivalent Tautomer (>P-OH): This form, known as the phosphite or phosphinite form, features a hydroxyl group attached to the phosphorus atom, which possesses a lone pair of electrons. While typically less stable, this trivalent tautomer is often the more reactive species due to its enhanced nucleophilicity. nih.gov

The position of this equilibrium is not static; it is significantly influenced by both electronic and environmental factors.

Substituent Effects: The nature of the substituents attached to the phosphorus atom plays a critical role in determining the relative stability of the two tautomers. nih.gov

Electron-donating groups tend to stabilize the pentavalent form, shifting the equilibrium in favor of the >P(O)H tautomer. The [(1S)-1-phenylethyl] group, being primarily an alkyl-aryl substituent, is expected to act as an electron-donating group, thus favoring the pentavalent phosphonate structure.

Conversely, strong electron-withdrawing groups , such as trifluoromethyl (CF₃) or perfluorophenyl (C₆F₅), have been shown to significantly stabilize the trivalent form, in some cases shifting the equilibrium to favor the >P-OH tautomer. nih.gov

Solvent Effects: The surrounding solvent medium also exerts a considerable influence on the tautomeric equilibrium. nih.gov Computational studies on various H-phosphonates and H-phosphinates have revealed that more polar solvents tend to stabilize the more polar tautomer. nih.gov Generally, the pentavalent P(V) form has a larger dipole moment than the trivalent P(III) form. nih.gov Therefore, an increase in solvent polarity is expected to further stabilize the pentavalent tautomer, shifting the equilibrium to its side. A logarithmic relationship between the stability of the tautomers and the relative permittivity of the solvent has been proposed in computational models. nih.gov

Computational Insights: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a primary tool for investigating these tautomeric equilibria. nih.gov Such studies allow for the calculation of the Gibbs free energies (ΔG) of the tautomers, providing a quantitative measure of their relative stabilities and the position of the equilibrium. nih.govresearchgate.net

While specific data for [(1S)-1-phenylethyl]-phosphonic acid derivatives is unavailable, a hypothetical data table illustrating the output of such a computational study is presented below. This table shows how the relative Gibbs free energy (ΔΔG), representing the energy difference between the P(V) and P(III) forms, might vary with the solvent. A negative value indicates that the P(V) form is more stable.

Table 1: Illustrative Computational Data for Tautomeric Equilibrium of a Hypothetical [(1S)-1-phenylethyl] H-Phosphonate Derivative

Disclaimer: The following data is purely illustrative and not based on actual experimental or computational results for Phosphonic acid, [(1S)-1-phenylethyl]- derivatives. It is intended to demonstrate the type of data generated in such studies.

SolventRelative Permittivity (ε)Relative Gibbs Free Energy (ΔΔG = GP(V) - GP(III)) (kJ/mol)Predominant Tautomer
Gas Phase1.0-10.5P(V)
Toluene2.4-12.8P(V)
Dichloromethane (B109758)8.9-15.2P(V)
Acetonitrile37.5-18.6P(V)
Water78.4-21.3P(V)

Applications in Asymmetric Catalysis Driven by Phenylethyl Phosphonic Acid Derivatives

Chiral Brønsted Acid Organocatalysis

Chiral Brønsted acid catalysis is a major branch of organocatalysis, where a chiral, non-metallic molecule donates a proton to activate a substrate, operating within a chiral environment to induce enantioselectivity. diva-portal.org Chiral phosphoric acids (CPAs), particularly those derived from axially chiral backbones like BINOL, are the most prominent examples. uea.ac.uk These catalysts typically feature a Brønsted acidic proton and a Lewis basic phosphoryl oxygen, allowing for a bifunctional activation mode that organizes both the electrophile and nucleophile in the transition state. ucla.edu

The design of effective chiral phosphoric acid catalysts hinges on creating a well-defined, sterically hindered chiral pocket around the acidic proton. While BINOL- and SPINOL-based scaffolds are common, another approach involves deriving chirality from central stereogenic centers, such as that in (1S)-1-phenylethylamine.

Conceptually, a chiral phosphoric acid could be synthesized from (1S)-1-phenylethylamine by first creating a diamine or diol derivative, which is then reacted with phosphorus oxychloride (POCl₃) followed by hydrolysis. A more direct approach could involve the synthesis of a chiral phosphoramide, where the nitrogen atom from the chiral amine is directly attached to the phosphorus center. The resulting catalyst would possess a P-N bond, and its acidity and catalytic activity would be modulated by the substituents on the nitrogen and phosphorus atoms. The phenylethyl group provides a robust chiral environment that is less conformationally flexible than biaryl systems, offering a different model for stereochemical control. However, it is noteworthy that within the extensive literature on chiral Brønsted acid-catalyzed reactions, catalysts explicitly derived from the simple (1S)-1-phenylethylamine scaffold are less documented compared to their use as ligands in metal catalysis.

The following sections describe key organic transformations that are hallmarks of chiral Brønsted acid catalysis. They represent potential applications for novel catalysts derived from the (1S)-1-phenylethylamine framework.

The asymmetric Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. Chiral phosphoric acids are highly effective in catalyzing the addition of various nucleophiles (such as malonates, β-ketoesters, or thiols) to α,β-unsaturated compounds (like enones or nitroolefins). The catalyst typically activates the electrophile by protonating the carbonyl or nitro group, while simultaneously orienting the nucleophile through hydrogen bonding, leading to high enantioselectivity. epdf.pub The development of catalysts from the (1S)-1-phenylethylamine backbone could offer a new class of organocatalysts for this key transformation.

Cycloaddition reactions, such as the Diels-Alder, Povarov, and [3+2] cycloadditions, are powerful methods for rapidly constructing complex cyclic molecules. Chiral phosphoric acids have been successfully employed to catalyze these reactions with high stereocontrol. researchgate.net For instance, in an aza-Diels-Alder reaction, the CPA can protonate the imine dienophile, lowering its LUMO and activating it for reaction with a diene. The chiral environment of the catalyst then dictates the facial selectivity of the diene's approach. researchgate.net While some studies have used the (1S)-1-phenylethylamino group as a chiral auxiliary to direct diastereoselective cycloadditions, its incorporation into a Brønsted acid catalyst for such reactions remains a promising area for future exploration. researchgate.net

Tandem and cascade reactions, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of efficiency and atom economy. Chiral Brønsted acids are adept at initiating such sequences. For example, a catalyst could facilitate an initial Michael addition, followed by an enantioselective protonation and a subsequent cyclization, all under the control of the same chiral catalyst. documentsdelivered.com These complex transformations demand a catalyst that can maintain stereochemical control over several steps, a challenge that could potentially be met by novel, robust catalysts featuring the (1S)-1-phenylethylamine motif.

Catalytic Enantioselective Transformations in Organic Synthesis

Metal-Catalyzed Asymmetric Reactions Utilizing Phosphonate-Based Ligands

In contrast to their developing role in Brønsted acid organocatalysis, derivatives of (1S)-1-phenylethylamine have been more extensively and successfully applied as chiral ligands in transition metal-catalyzed reactions. In this context, the amine is used as a scaffold to synthesize chiral phosphine (B1218219), phosphoramidite, or phosphine-imine ligands. These ligands coordinate to a metal center (e.g., palladium, rhodium, iridium), creating a chiral metallic complex that serves as the active catalyst. researchgate.net

A notable example is the class of phosphine-imine ligands derived from (S)-1-phenylethylamine. These P,N-type ligands are readily synthesized by the condensation of 2-(diphenylphosphino)benzaldehyde (B1302527) with (S)-1-phenylethylamine. These ligands have proven highly effective in palladium-catalyzed asymmetric allylic alkylation reactions. mdpi.comnih.gov For the standard reaction between 1,3-diphenyl-2-propenyl acetate (B1210297) and dimethyl malonate, high yields and enantioselectivities have been achieved.

Ligand Structure (R) Solvent Base Yield (%) ee (%) Ref
H THF NaH 98 91 nih.gov
4-MeO THF NaH 99 93 nih.gov
4-CF₃ THF NaH 96 88 nih.gov
2-MeO CH₂Cl₂ BSA/KOAc 99 95 nih.gov

Table 1: Performance of (S)-1-phenylethylamine-derived phosphine-imine ligands in Pd-catalyzed allylic alkylation.

Another significant class of ligands is the phosphine-phosphoramidites, such as PEAphos . The synthesis of PEAphos starts with (S)-1-phenylethylamine, which undergoes ortho-phosphination to introduce a diphenylphosphine (B32561) group on the phenyl ring. The resulting amino-phosphine is then reacted with a chiral binaphthol-derived phosphorochloridite to form the final bidentate P,P-ligand. researchgate.net

PEAphos has been successfully utilized in the rhodium-catalyzed asymmetric hydrogenation of various functionalized olefins. The central chirality originating from the 1-phenylethylamine (B125046) backbone plays a decisive role in determining the absolute configuration of the hydrogenated products.

Substrate Product Conv. (%) ee (%) Config. Ref
Dimethyl itaconate Dimethyl (S)-2-methylsuccinate >99 98.1 S researchgate.net
Methyl (Z)-α-acetamidocinnamate Methyl (R)-N-acetylphenylalaninate >99 99.0 R researchgate.net
Methyl (Z)-α-acetamidoacrylate Methyl (R)-N-acetylalaninate >99 97.5 R researchgate.net

Table 2: Application of PEAphos in Rh-catalyzed asymmetric hydrogenation.

The success of these ligands underscores the utility of the (1S)-1-phenylethylamine scaffold in creating a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in some of the most important transformations in synthetic chemistry.

Ligand Design and Structure-Performance Correlations

Detailed studies on the design of ligands derived specifically from "Phosphonic acid, [(1S)-1-phenylethyl]-" for asymmetric catalysis, and the subsequent correlation of their structure to performance, are not extensively documented in publicly accessible scientific literature. The design of chiral ligands is a highly empirical and computationally-assisted field. Generally, for a chiral phosphonic acid-based ligand, key design considerations would involve the steric bulk of the phenylethyl group, the nature of any substituents on the phenyl ring, and the method of coordinating the phosphonic acid moiety to a metal center. The "(1S)" configuration provides a fixed stereogenic center, which is crucial for inducing enantioselectivity.

Structure-performance correlations would typically be established by systematically modifying the ligand structure and observing the effect on the enantiomeric excess (ee) and turnover frequency (TOF) of a model reaction. For instance, increasing the steric hindrance around the phosphorus or the chiral backbone can create a more defined chiral pocket, potentially leading to higher enantioselectivity. However, without specific examples of ligands derived from "Phosphonic acid, [(1S)-1-phenylethyl]-" being used in catalysis, no concrete structure-performance data can be presented.

Enantioselective Hydrogenation Reactions of Olefins and Imines

There is a lack of specific published research detailing the application of catalysts derived from "Phosphonic acid, [(1S)-1-phenylethyl]-" for the enantioselective hydrogenation of olefins and imines. While chiral phosphoric acids have been widely and successfully used as organocatalysts for the reduction of imines and some activated olefins, this represents a different class of compounds from the requested phosphonic acid.

For a hypothetical catalyst system based on "Phosphonic acid, [(1S)-1-phenylethyl]-", its utility in enantioselective hydrogenation would depend on its ability to act either as a chiral Brønsted acid to activate the substrate or as a ligand for a transition metal (like rhodium, iridium, or ruthenium) that would perform the hydrogenation. The "(1S)-1-phenylethyl" moiety would serve as the source of chirality, influencing the facial selectivity of the hydride attack on the prochiral olefin or imine. Without experimental data, no specific examples or data tables of its performance in these reactions can be provided.

Nucleophilic Phosphine Catalysis Principles

Nucleophilic phosphine catalysis is a powerful strategy in organic synthesis that utilizes the nucleophilic character of tertiary phosphines to initiate a wide range of chemical transformations. nih.govnih.govacs.orgbeilstein-journals.org The fundamental principle of this catalytic mode is the initial nucleophilic addition of a phosphine to an electrophilic starting material, which generates a reactive zwitterionic intermediate under generally mild conditions. nih.gov

The most common electrophiles in these reactions possess carbon-carbon multiple bonds, such as alkenes, allenes, and alkynes. nih.gov The reaction is initiated by the addition of the tertiary phosphine to an activated carbon-carbon multiple bond, leading to the formation of a β-phosphonium α-carbanion species. nih.gov This zwitterionic intermediate can then participate in various reaction pathways depending on the nature of the other reactants present. nih.gov

The versatility of nucleophilic phosphine catalysis stems from the diverse reactivity of the initially formed zwitterionic intermediate. It can react with nucleophiles, electrophiles, or molecules containing both nucleophilic and electrophilic centers. nih.gov These subsequent reactions can lead to the formation of a wide array of carbocycles and heterocycles. beilstein-journals.org Chiral phosphines have been developed to control the stereochemistry of these transformations, making nucleophilic phosphine catalysis a valuable tool for asymmetric synthesis. beilstein-journals.org The efficiency and selectivity of these catalytic processes are often dependent on the specific structure and electronic properties of the phosphine catalyst employed. beilstein-journals.org

Supramolecular Assemblies and Material Science Applications

Design of Hybrid Materials Incorporating Chiral Phosphonic Acid Moieties

Hybrid organic-inorganic materials combine the advantageous properties of both components, such as the processability and functionality of organic molecules with the stability and electronic properties of inorganic frameworks. mdpi.comresearchgate.netnih.gov The incorporation of chiral phosphonic acids like [(1S)-1-phenylethyl]phosphonic acid allows for the introduction of chirality into these hybrid systems, which is crucial for applications in enantioselective catalysis, sensing, and separation.

The phosphonic acid group serves as an excellent coupling agent for linking organic moieties to inorganic building blocks, particularly metal oxides. nih.govresearchgate.net This is achieved through the formation of strong, hydrolytically stable M-O-P bonds. mdpi.com The sol-gel process is a common method for synthesizing these hybrid materials, where the phosphonic acid is co-condensed with metal alkoxide precursors. nih.gov The resulting materials can exhibit tailored porosity, surface area, and optical properties.

Key Research Findings in Hybrid Materials:

Precursor SystemSynthesis MethodKey Properties of Hybrid MaterialPotential Application
[(1S)-1-phenylethyl]phosphonic acid and silica (B1680970) precursorsSol-gel co-condensationChiral mesoporous silica with high surface area and ordered pores.Enantioselective catalysis, chiral separations.
[(1S)-1-phenylethyl]phosphonic acid and titania nanoparticlesSurface modificationChiral titania nanoparticles with modified surface energy.Photocatalysis, chiral sensors.
[(1S)-1-phenylethyl]phosphonic acid and zirconium precursorsSolvothermal synthesisCrystalline chiral metal-organic frameworks (MOFs).Gas storage, asymmetric catalysis.

This table represents potential research directions, as specific studies on [(1S)-1-phenylethyl]phosphonic acid in these exact hybrid systems are not extensively documented in the provided search results.

Functionalization of Surfaces and Interfaces

The functionalization of surfaces with well-defined molecular layers is critical for controlling a wide range of interfacial properties, including wettability, adhesion, corrosion resistance, and biocompatibility. nih.govmdpi.com [(1S)-1-phenylethyl]phosphonic acid is particularly suited for this purpose due to the strong binding affinity of the phosphonate (B1237965) group to metal and metal oxide surfaces. specificpolymers.comresearchgate.net

Phosphonic acids have demonstrated superior performance as anchoring groups on a variety of metal and metal oxide substrates, including titanium, aluminum, indium tin oxide (ITO), and silicon oxide. researchgate.netnih.govnih.govresearchgate.netrsc.orgarizona.edunih.gov The binding mechanism typically involves the condensation of the P-OH groups with surface hydroxyl groups, leading to the formation of covalent P-O-M bonds. specificpolymers.com This results in robust and stable surface modifications. The nature of the binding can vary from monodentate to bidentate or tridentate, influencing the packing density and orientation of the molecules on the surface. researchgate.net The chirality of [(1S)-1-phenylethyl]phosphonic acid can be used to create chiral surfaces for applications in enantioselective recognition and separation.

Phosphonic acids can spontaneously form highly ordered self-assembled monolayers (SAMs) on various substrates. mdpi.comnih.govresearchgate.netrsc.org The formation of these monolayers is driven by the strong interaction of the phosphonic acid headgroup with the surface and van der Waals interactions between the organic tails. The chirality and aromatic ring of the phenylethyl group in [(1S)-1-phenylethyl]phosphonic acid can lead to specific intermolecular interactions, such as π-π stacking, which can further enhance the order and stability of the SAM. specificpolymers.com The resulting chiral SAMs can be used to control the nucleation and growth of chiral crystals, or to create surfaces that interact selectively with other chiral molecules. researchgate.net

Characteristics of [(1S)-1-phenylethyl]phosphonic Acid SAMs:

SubstrateDeposition MethodMonolayer PropertiesApplication
Titanium OxideSolution depositionDensely packed, thermally stable chiral monolayer.Biocompatible coatings, chiral recognition. nih.gov
Aluminum OxideVapor depositionOrdered monolayer with controlled surface energy.Corrosion protection, adhesion promotion. mdpi.com
Indium Tin Oxide (ITO)Spin coatingMonolayer that modifies the work function of the electrode. researchgate.netOrganic electronics, chiral sensors.

This table is illustrative of expected properties based on general phosphonic acid behavior, as specific data for [(1S)-1-phenylethyl]phosphonic acid SAMs is limited in the search results.

Development of Proton-Conducting Materials and Organo-gels

Proton-conducting materials are essential components in various electrochemical devices, such as fuel cells and sensors. nih.govescholarship.orgmdpi.com Phosphonic acids are promising candidates for the development of anhydrous proton conductors due to their ability to form extensive hydrogen-bonding networks and their high acidity. The phosphonic acid groups can act as proton donors and acceptors, facilitating proton transport through the material via hopping mechanisms (Grotthuss mechanism). nih.gov

By incorporating [(1S)-1-phenylethyl]phosphonic acid into polymer matrices or using it to form organo-gels, it is possible to create materials with significant proton conductivity. researchgate.net The chiral nature of the molecule could potentially influence the organization of the proton-conducting channels within the material. The development of such materials is of great interest for high-temperature proton-exchange membrane fuel cells (PEMFCs), where traditional water-dependent membranes cannot operate. mdpi.com

Applications in Analytical Chemistry: Immobilized Metal Affinity Chromatography (IMAC)

Immobilized Metal Affinity Chromatography (IMAC) is a powerful technique for the separation and purification of proteins and peptides, particularly those that are phosphorylated. creative-proteomics.comnih.govnih.govsigmaaldrich.com The principle of IMAC is based on the specific interaction between certain amino acid residues (like histidine) or phosphate (B84403) groups and metal ions that are chelated to a solid support. sigmaaldrich.comsemanticscholar.org

While the primary application of IMAC is in proteomics, the strong chelating ability of the phosphonic acid group suggests that molecules like [(1S)-1-phenylethyl]phosphonic acid could be used to create novel stationary phases for IMAC. creative-proteomics.comnih.gov By immobilizing this chiral phosphonic acid onto a chromatographic support, it would be possible to create a chiral stationary phase with affinity for metal ions. Such a phase could potentially be used for the enantioselective separation of metal complexes or for the separation of biomolecules with an affinity for both the chiral selector and the immobilized metal ion.

Biochemical and Biological Research of Chiral Phosphonic Acid Analogues

Mimicry of Phosphate (B84403) Groups in Biological Systems and Structural Analogy

Phosphonic acids are noted for their structural similarity to phosphate esters, which are ubiquitous in biological systems. beilstein-journals.orgnih.govresearchgate.net This analogy is a cornerstone of their biological activity, allowing them to function as effective mimics of natural phosphate-containing molecules. beilstein-journals.orgnih.govresearchgate.net The key structural difference lies in the substitution of a P-O-C linkage in phosphate esters with a more stable P-C bond in phosphonates. nih.govresearchgate.net This change results in a molecule that is nearly isosteric to the corresponding phosphate, meaning they have similar spatial arrangements and volumes. researchgate.net

The phosphonate (B1237965) group, like the phosphate group, is tetrahedral and can exist in a negatively charged state at physiological pH, further enhancing its ability to mimic phosphates in interactions with enzymes and receptors. beilstein-journals.org This mimicry allows phosphonic acid analogues to compete with their natural phosphate counterparts for binding to the active sites of enzymes. annualreviews.org By occupying these sites, they can act as competitive inhibitors, disrupting normal metabolic processes. researchgate.netannualreviews.org The introduction of fluorine atoms on the α-methylene group can further enhance this mimicry by lowering the pKa of the phosphonate, making its electronic properties more similar to those of phosphates. researchgate.net

Enzyme Inhibition Studies and Mechanistic Implications

The ability of phosphonic acids to act as structural mimics of phosphates has led to extensive research into their potential as enzyme inhibitors. researchgate.net Their stability and resemblance to the transition states of various enzymatic reactions make them potent inhibitors of several classes of enzymes. researchgate.netresearchgate.net

Aminopeptidase (B13392206) Inhibition (e.g., hAPN, pAPN)

Phosphonic acid analogues of amino acids have been identified as effective inhibitors of aminopeptidases, a group of enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. proquest.com Specifically, analogues of phenylalanine and phenylglycine have shown inhibitory activity against human aminopeptidase N (hAPN) and porcine aminopeptidase N (pAPN). nih.govnih.gov

Studies on a library of phosphonic acid analogues of phenylalanine with various substitutions on the aromatic ring demonstrated that these compounds are micromolar or submicromolar inhibitors of both hAPN and pAPN, with generally greater activity against the human enzyme. proquest.comnih.gov Molecular modeling studies suggest that the aminophosphonate portion of these inhibitors binds in a consistent manner within the enzyme's active site, while differences in inhibitory potency arise from the specific placement of the aromatic side chain. nih.govnih.gov Interestingly, both enantiomers of a given compound often exhibit similar binding modes. nih.gov

CompoundTarget EnzymeInhibitory Activity (Ki or IC50)
Phosphonic acid analogue of phenylalaninepAPNMicromolar inhibitor proquest.com
Fluorinated phosphonic acid analogues of phenylalaninehAPN, pAPNMicromolar to submicromolar inhibitors nih.gov
Phosphonic acid analogues of phenylglycinepAPNVaried inhibitory potencies nih.gov

Inhibition of Key Metabolic Pathway Enzymes (e.g., shikimic acid pathway, phenylalanine ammonia-lyases)

Phosphonic acids have been shown to inhibit key enzymes in important metabolic pathways in plants and microorganisms. The shikimic acid pathway, which is essential for the biosynthesis of aromatic amino acids in these organisms but absent in mammals, is a key target. nih.govwikipedia.org One of the most well-known examples is glyphosate (B1671968), a phosphonic acid derivative that acts as a potent inhibitor of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a critical enzyme in this pathway. wikipedia.orgresearchgate.net By blocking this enzyme, glyphosate prevents the synthesis of essential aromatic amino acids, leading to the death of the plant. youtube.com

Phenylalanine ammonia-lyase (PAL), the enzyme that catalyzes the first step in the phenylpropanoid pathway, is another target for phosphonic acid inhibitors. wikipedia.org The conformationally restricted phenylalanine analogue, 2-aminoindan-2-phosphonic acid (AIP), is a potent, time-dependent competitive inhibitor of PAL. nih.gov Kinetic analyses have revealed that AIP is a slow-binding inhibitor with a very low dissociation constant, indicating tight binding to the enzyme. nih.gov Derivatives of 2-aminoindane-2-phosphonic acid and 1-aminobenzylphosphonic acid have also been synthesized and shown to inhibit both buckwheat PAL in vitro and anthocyanin biosynthesis in vivo. nih.gov

InhibitorTarget EnzymeMechanism of Inhibition
Glyphosate5-enolpyruvylshikimate-3-phosphate (EPSP) synthaseCompetitive inhibitor wikipedia.org
2-aminoindan-2-phosphonic acid (AIP)Phenylalanine ammonia-lyase (PAL)Time-dependent competitive inhibitor nih.gov
(+/-)-2-Amino-4-bromoindane-2-phosphonic acidPhenylalanine ammonia-lyase (PAL)Strong inhibitor nih.gov

Protease Inhibition (e.g., neutral endopeptidase)

Phosphonic acids are also effective inhibitors of proteases, enzymes that catalyze the breakdown of proteins. google.com They are designed to mimic the tetrahedral transition state of peptide bond hydrolysis. researchgate.net Neutral endopeptidase (NEP), a zinc-dependent metalloprotease involved in the degradation of a number of peptide hormones, is a target of phosphonic acid-based inhibitors. nih.gov For instance, phosphoramidon (B1677721) is a known inhibitor of NEP that has been used in studies to investigate the role of this enzyme in processes such as neurogenic inflammation. nih.gov The tetrahedral phosphorus atom in these inhibitors is thought to coordinate to the active site zinc ion of the enzyme, mimicking the transition state of amide hydrolysis. acs.org

Biosynthesis of Natural Phosphonic Acid Products and Analogues

Nature has long utilized the unique properties of phosphonic acids, incorporating them into a diverse array of natural products. nih.gov The biosynthesis of these compounds involves a fascinating set of enzymatic reactions that create the stable carbon-phosphorus (C-P) bond. annualreviews.orgnih.gov The first naturally occurring phosphonate identified was 2-aminoethylphosphonic acid (2-AEP), a component of lipids, proteins, and polysaccharides in various organisms. researchgate.net

The biosynthesis of many phosphonates begins with phosphoenolpyruvate (B93156) (PEP). nih.gov A key enzymatic step is the rearrangement of PEP to phosphonopyruvate, catalyzed by the enzyme phosphoenolpyruvate mutase. nih.gov This reaction is a crucial step in forming the C-P bond. Subsequent enzymatic steps, such as decarboxylation and transamination, lead to the formation of various phosphonate natural products. nih.gov

A wide range of bioactive phosphonate natural products have been discovered, including antibiotics like fosfomycin, herbicides such as phosphinothricin, and antimalarial compounds like FR-900098. nih.govannualreviews.org The majority of these compounds are produced by actinobacteria, though other microbes like Bacillus and Pseudomonas species, as well as some fungi, are also known to synthesize them. annualreviews.org

Investigation of P-C Bond Stability and Resistance to Enzymatic Degradation in Biological Contexts

A defining feature of phosphonic acids is the exceptional stability of the phosphorus-carbon (P-C) bond. nih.govresearchgate.net This covalent bond is significantly more resistant to chemical and enzymatic hydrolysis compared to the P-O bond found in phosphate esters. nih.govresearchgate.net This stability means that phosphonates can withstand harsh conditions, such as boiling in strong acids or bases, without cleavage of the P-C bond. nih.gov

In biological contexts, this resistance to enzymatic degradation is a key advantage. nih.govresearchgate.net While phosphate esters are readily hydrolyzed by a variety of enzymes, phosphonates are generally not substrates for these enzymes. researchgate.net This stability allows phosphonate-based drugs and probes to have longer biological half-lives and persist in environments where their phosphate counterparts would be rapidly broken down. researchgate.net The resistance to enzymatic hydrolysis has been a critical factor in the design of phosphonate-based enzyme inhibitors and therapeutic agents. researchgate.netnih.gov

Molecular Docking Simulations in Enzyme-Inhibitor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of enzymology, it is instrumental in understanding how a ligand, such as an inhibitor, fits into the active site of an enzyme and the nature of the forces that stabilize this interaction.

For chiral phosphonic acid analogues like Phosphonic acid, [(1S)-1-phenylethyl]-, these simulations provide invaluable insights into their mechanism of action as enzyme inhibitors. These compounds often act as transition-state analogues, mimicking the tetrahedral intermediate of a substrate during an enzyme-catalyzed reaction. Their stereochemistry is crucial for their biological activity, and molecular docking can effectively model the enantioselective recognition by the enzyme's active site.

While specific molecular docking studies for Phosphonic acid, [(1S)-1-phenylethyl]- are not extensively available in publicly accessible literature, research on structurally similar compounds provides a strong basis for understanding its potential interactions. For instance, studies on the closely related analogue, (1-Amino-2-phenylethyl)phosphonic acid, have demonstrated its inhibitory activity against enzymes like Phenylalanine Ammonia-Lyase (PAL) and Carboxypeptidase A. nih.govnih.gov

Research Findings from Analogue Studies

Kinetic studies on the inhibition of PAL by enantiomers of (1-Amino-2-phenylethyl)phosphonic acid have revealed concentration-dependent inhibition patterns, with Ki values indicating potent inhibition. nih.gov The L(-)-enantiomer, for example, exhibits competitive or mixed-type inhibition depending on its concentration. nih.gov Such experimental data is critical for validating the results of molecular docking simulations.

Spectroscopic investigations with cobalt(II)-substituted Carboxypeptidase A suggest that (S)-(+)-(1-Amino-2-phenylethyl)phosphonic acid binds directly to the metal ion in the active site, likely through its phosphonate group, while the phenyl group occupies a hydrophobic pocket. nih.gov

Hypothetical Molecular Docking Insights

Based on the principles of molecular docking and the data from related compounds, a hypothetical docking simulation of Phosphonic acid, [(1S)-1-phenylethyl]- with a target enzyme would likely reveal the following:

Binding Mode: The phosphonic acid group would be predicted to form key interactions, such as hydrogen bonds and electrostatic interactions, with polar or charged amino acid residues in the active site. In metalloenzymes, direct coordination to the metal cofactor is a strong possibility.

Stereoselectivity: The (1S) configuration would dictate a specific orientation of the phenylethyl group within the active site, leading to a more favorable binding energy compared to its (1R) enantiomer, thus explaining the observed stereospecificity of many enzyme-inhibitor interactions.

To provide a clearer, albeit illustrative, understanding of the kind of data generated from molecular docking studies, the following interactive tables present hypothetical results for the interaction of Phosphonic acid, [(1S)-1-phenylethyl]- with a generic enzyme active site.

Table 1: Hypothetical Molecular Docking Scores and Binding Energies

ParameterValue
Docking Score (kcal/mol)-8.5
Binding Energy (kcal/mol)-9.2
Inhibition Constant (Ki) (µM) (predicted)1.5

Note: These values are purely illustrative and intended to demonstrate the type of quantitative data obtained from molecular docking simulations.

Table 2: Hypothetical Key Interacting Residues in the Enzyme Active Site

Amino Acid ResidueInteraction TypeDistance (Å)
Arg124Hydrogen Bond (with P=O)2.8
His297Hydrogen Bond (with P-OH)3.1
Tyr78π-π Stacking (with phenyl ring)4.5
Val156Hydrophobic Interaction3.9
Zn²⁺Coordination (with phosphonate)2.1

Note: This table illustrates the specific amino acid residues and the nature of their interactions with the inhibitor, which are key outputs of molecular docking analyses.

The detailed insights gleaned from molecular docking simulations are instrumental in the rational design of more potent and selective enzyme inhibitors. By understanding the specific interactions that govern binding, researchers can modify the chemical structure of the inhibitor to enhance its affinity and efficacy.

Future Perspectives in Research on Phosphonic Acid, 1s 1 Phenylethyl

Emerging Synthetic Methodologies for Enhanced Stereocontrol and Efficiency

The synthesis of enantiomerically pure α-chiral phosphonic acids, including [(1S)-1-phenylethyl]phosphonic acid, remains a pivotal challenge. Future research will likely focus on the development of more efficient and highly stereoselective synthetic routes.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its application to the synthesis of chiral phosphonates is a promising area of research. researchgate.net Future methodologies may involve the use of novel chiral organocatalysts to promote the enantioselective hydrophosphonylation of styrene (B11656) derivatives, leading directly to the desired (S)-enantiomer with high efficiency. The development of bifunctional catalysts, possessing both acidic and basic sites, could facilitate the activation of both the phosphonating agent and the substrate, thereby enhancing stereocontrol. semanticscholar.org

Furthermore, advancements in transition-metal catalysis are expected to provide new avenues for the synthesis of [(1S)-1-phenylethyl]phosphonic acid. Palladium-catalyzed enantioselective hydrogenation of α,β-unsaturated phosphonates or the hydrophosphinylation of alkynes are potential strategies that could be further optimized for this specific target. nih.govscilit.com The exploration of novel chiral ligands that can effectively control the stereochemical outcome of these reactions will be a key focus.

Recent advances in the stereoselective synthesis of α-aminophosphonic acids and their derivatives also offer valuable insights. researchgate.net Methodologies developed for these related compounds, such as the use of stable imino phosphonates as universal precursors, could potentially be adapted for the synthesis of [(1S)-1-phenylethyl]phosphonic acid, offering a versatile and efficient approach. researchgate.net

Development of Advanced Catalytic Systems with Tunable Enantioselectivity

Chiral phosphoric acids (CPAs) have proven to be highly versatile and effective catalysts in a wide range of asymmetric transformations. nih.govnih.govbeilstein-journals.org The development of advanced CPA-based catalytic systems with tunable enantioselectivity for the synthesis of compounds like [(1S)-1-phenylethyl]phosphonic acid is a significant future research direction.

The modular nature of BINOL-derived phosphoric acids allows for systematic modification of their structure to fine-tune their steric and electronic properties. nih.gov Future research will likely focus on designing and synthesizing novel CPA catalysts with tailored chiral pockets to achieve even higher levels of enantioselectivity in the synthesis of α-aryl phosphonic acids. This could involve the introduction of bulky or electronically diverse substituents at the 3,3'-positions of the BINOL scaffold.

Moreover, the concept of "counterion-enhanced catalysis" and the understanding of the dual role of phosphoric acids as both Brønsted acids and Lewis bases will guide the design of more sophisticated catalytic systems. semanticscholar.org By modulating the acidity and the hydrogen-bonding capabilities of the catalyst, it may be possible to control the reaction pathway and enhance the desired stereochemical outcome. The development of immobilized chiral phosphoric acid catalysts also presents a promising avenue for creating recyclable and more sustainable catalytic systems. chemrxiv.orgacs.org

Data-driven approaches and computational modeling are expected to play an increasingly important role in the rational design of new chiral catalysts. nih.gov By understanding the intricate catalyst-substrate interactions at a molecular level, researchers can predict which catalyst features are crucial for high enantioselectivity in the synthesis of a specific target like [(1S)-1-phenylethyl]phosphonic acid.

Exploration of Novel Material Applications with Chiral Phosphonic Acid Functionalization

The phosphonic acid moiety is an excellent anchoring group for modifying various surfaces, and the introduction of a chiral center, as in [(1S)-1-phenylethyl]phosphonic acid, opens up possibilities for creating novel functional materials with unique chiroptical and recognition properties.

Future research is anticipated in the area of chiral surface modification. Self-assembled monolayers (SAMs) of [(1S)-1-phenylethyl]phosphonic acid on metal oxide surfaces, such as titanium dioxide or indium tin oxide, could be explored for applications in chiral sensing, enantioselective separations, and asymmetric catalysis. The chirality of the monolayer could induce stereoselectivity in surface reactions or lead to the differential recognition of enantiomeric analytes.

The incorporation of [(1S)-1-phenylethyl]phosphonic acid into polymers is another promising avenue. Chiral phosphonic acid-functionalized polymers could be utilized as stationary phases in chromatography for the separation of racemates. Furthermore, these polymers may exhibit interesting properties for applications in nonlinear optics or as chiral scaffolds in the development of new catalysts. The development of synthetic methodologies to create well-defined polymers containing this chiral phosphonic acid moiety will be a key area of investigation. researchgate.net

The ability of phosphonic acids to coordinate with metal ions also suggests their potential use as chiral ligands in the construction of metal-organic frameworks (MOFs). MOFs built from [(1S)-1-phenylethyl]phosphonic acid could possess chiral pores, making them suitable for enantioselective adsorption, separation, and catalysis.

Deeper Interrogation of Biological Pathways and Enzyme Mechanisms

Phosphonic acids are known to be potent inhibitors of various enzymes due to their ability to act as stable mimics of phosphate (B84403) esters or tetrahedral transition states in enzymatic reactions. researchgate.netnih.govbeilstein-journals.org The chiral nature of [(1S)-1-phenylethyl]phosphonic acid makes it an intriguing candidate for probing the stereochemical preferences of enzyme active sites.

Future research should focus on investigating the inhibitory activity of [(1S)-1-phenylethyl]phosphonic acid against a range of enzymes, particularly those involved in phosphate metabolism, such as phosphatases, kinases, and ATPases. Such studies could lead to the discovery of novel and selective enzyme inhibitors with potential therapeutic applications. nih.gov For instance, phosphonic acids have been explored as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), an important enzyme in DNA repair. frontiersin.org

The structural similarity of α-aminophosphonic acids to α-amino acids has led to their extensive investigation as mimics in biological systems. tandfonline.com Although [(1S)-1-phenylethyl]phosphonic acid is not an amino acid analogue, its α-aryl substitution could lead to interactions with enzymes that recognize aromatic amino acids like phenylalanine or tyrosine. Investigating its effect on proteases or other enzymes that process aromatic substrates could reveal new biological activities. nih.govus.es

Furthermore, the development of prodrug strategies, where the phosphonic acid is masked as a more cell-permeable ester, could enhance the bioavailability of [(1S)-1-phenylethyl]phosphonic acid and facilitate its study in cellular and in vivo models. researchgate.net A deeper understanding of how this specific chiral phosphonic acid interacts with biological targets will not only expand its potential applications but also provide valuable tools for chemical biology research.

Q & A

Q. What are the optimal synthetic routes for [(1S)-1-phenylethyl]phosphonic acid with high enantiomeric purity?

Methodological Answer: The synthesis of enantiomerically pure [(1S)-1-phenylethyl]phosphonic acid can be achieved via:

  • Kabachnick-Fields Reaction : Reacting (1S)-1-phenylethylamine with dialkyl phosphites under mild acidic conditions, followed by hydrolysis to yield the phosphonic acid .
  • Chiral Resolution : Use of chiral auxiliaries or enzymes (e.g., lipases) to isolate the (1S)-enantiomer during intermediate steps .
  • McKenna Reaction : Hydrolysis of phosphonate esters using bromotrimethylsilane (BTMS) to retain stereochemical integrity .
    Key Considerations : Monitor reaction pH (<3) to avoid racemization, and validate purity via chiral HPLC or polarimetry .

Q. How can chiral chromatography or NMR spectroscopy confirm the stereochemical integrity of [(1S)-1-phenylethyl]phosphonic acid?

Methodological Answer:

  • Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak® IC) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Retention time and peak symmetry validate purity .
  • NMR Spectroscopy : Analyze 31^{31}P NMR chemical shifts (δ ≈ 20–25 ppm for phosphonic acids) and NOE (Nuclear Overhauser Effect) interactions to confirm spatial arrangement of the (1S)-phenylethyl group .
  • Reference Standards : Compare with NIST-certified data for phenylphosphonic acid derivatives (InChIKey: QLZHNIAADXEJJP-UHFFFAOYSA-N) .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of [(1S)-1-phenylethyl]phosphonic acid derivatives under acidic conditions?

Methodological Answer: Racemization occurs via protonation of the chiral center. Mitigation strategies include:

  • Low-Temperature Synthesis : Conduct reactions below 0°C to reduce kinetic energy and stabilize the chiral center .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) or benzyl groups to shield the amine during phosphorylation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) minimize acid-catalyzed racemization .
    Validation : Monitor enantiomeric excess (ee) via circular dichroism (CD) or Mosher ester analysis .

Q. How does the phosphonic acid group’s coordination behavior influence applications in metal-organic frameworks (MOFs) or catalysis?

Methodological Answer: The phosphonic acid group binds strongly to metal ions (e.g., Zr4+^{4+}, Fe3+^{3+}) via P=O and P–O^- groups, enabling:

  • MOF Design : Hierarchical porous structures for gas storage (e.g., CO2_2) or proton conduction in fuel cells .
  • Catalysis : Acidic protons enhance Brønsted acidity in esterification or hydrolysis reactions.
    Experimental Validation :
  • X-ray Diffraction (XRD) : Confirm MOF crystallinity and ligand-metal coordination .
  • Electrochemical Impedance Spectroscopy (EIS) : Measure proton conductivity in hydrated MOFs (~102^{-2} S/cm) .

Data Contradiction Analysis

Q. How to address discrepancies in phosphonic acid residue detection in organic matrices when differentiating synthetic vs. natural origins?

Methodological Answer: Phosphonic acid residues may arise from:

  • Synthetic Sources : Degradation of fosetyl-Al fungicides or improper handling .
  • Natural Sources : Microbial metabolism or plant stress responses .
    Resolution Strategies :
  • Isotopic Labeling : Use 18^{18}O-labeled phosphonic acid to trace synthetic origins via LC-MS .
  • Metabolite Profiling : Detect fosetyl (a synthetic precursor) alongside phosphonic acid to confirm anthropogenic sources .
  • Longitudinal Studies : Monitor perennial plants for residue persistence (>2 years post-application) to rule out historical use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.